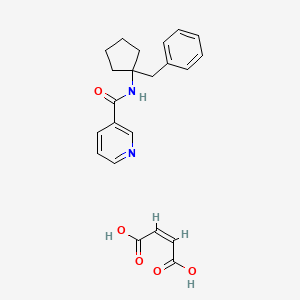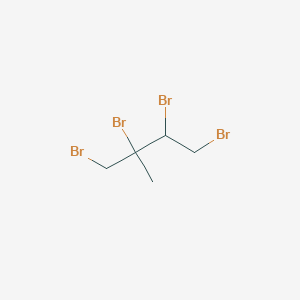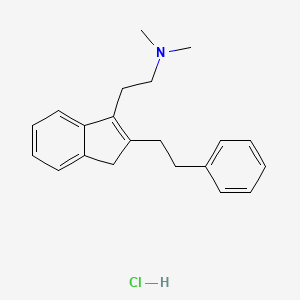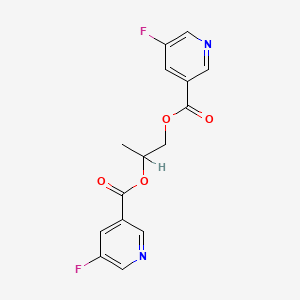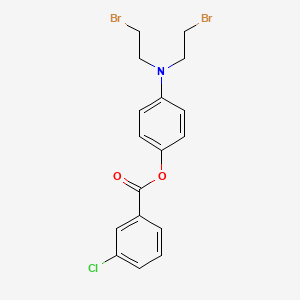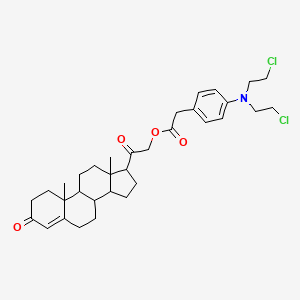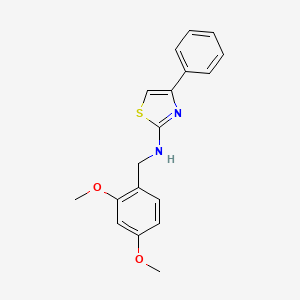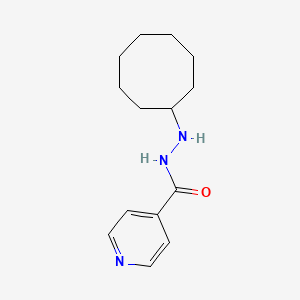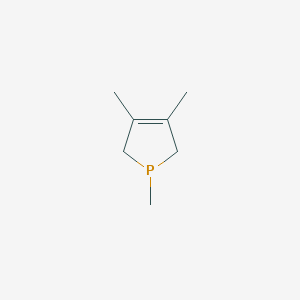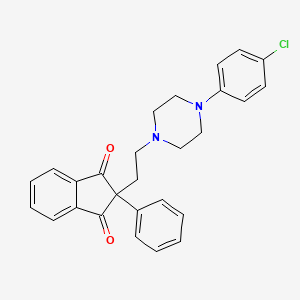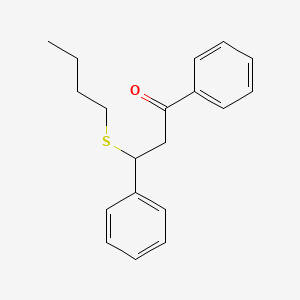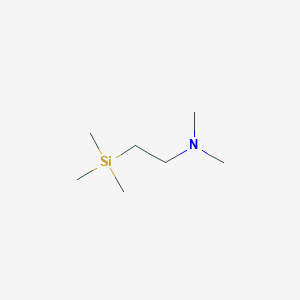![molecular formula C8H14O3 B14707633 1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl- CAS No. 13247-05-7](/img/structure/B14707633.png)
1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl- is an organic compound with a unique structure that includes a dioxolane ring and an ethenyloxy group. This compound is known for its versatility in various chemical reactions and applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl- can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods
In industrial settings, the production of 1,3-dioxolane derivatives often involves continuous processes with efficient water removal systems, such as Dean-Stark apparatus or molecular sieves . The use of high-purity reagents and optimized reaction conditions ensures the consistent quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethenyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the ethenyloxy group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a reagent in various organic synthesis reactions.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl- involves its interaction with various molecular targets. The ethenyloxy group can undergo nucleophilic attack, leading to the formation of new bonds and the release of energy. The dioxolane ring provides stability and enhances the compound’s reactivity in different chemical environments .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane, 2-ethyl-4-methyl-: This compound has a similar dioxolane ring structure but with different substituents.
1,3-Dioxolane, 4-methyl-: Another derivative with a simpler structure and different reactivity.
4-Methylene-1,3-dioxolane: This compound features a methylene group, offering distinct chemical properties.
Uniqueness
1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl- stands out due to its unique combination of the dioxolane ring and the ethenyloxy group. This structure provides enhanced reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
13247-05-7 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
4-(ethenoxymethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C8H14O3/c1-4-9-5-7-6-10-8(2,3)11-7/h4,7H,1,5-6H2,2-3H3 |
Clave InChI |
FBAIECLGOSCYQM-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)COC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


